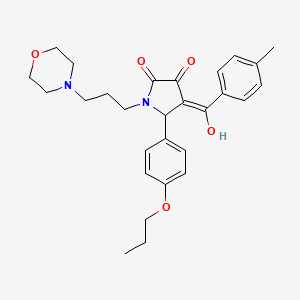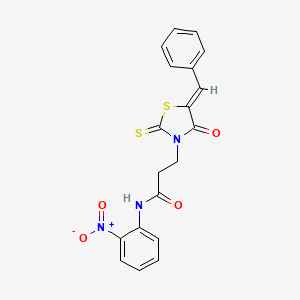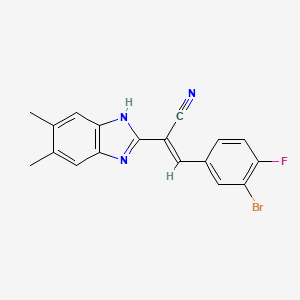![molecular formula C13H15ClFNO2 B5455617 2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide](/img/structure/B5455617.png)
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with chloro and fluoro groups, as well as an oxolan-2-yl ethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the benzamide core.
Halogenation: Chloro and fluoro groups are introduced via halogenation reactions.
Side Chain Introduction: The oxolan-2-yl ethyl side chain is attached through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反応の分析
Types of Reactions
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
類似化合物との比較
Similar Compounds
2-chloro-6-fluorobenzamide: Lacks the oxolan-2-yl ethyl side chain.
2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide: Lacks the fluoro group.
6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide: Lacks the chloro group.
Uniqueness
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide is unique due to the presence of both chloro and fluoro groups, as well as the oxolan-2-yl ethyl side chain
特性
IUPAC Name |
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c1-8(11-6-3-7-18-11)16-13(17)12-9(14)4-2-5-10(12)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNBLISXGKCBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-acetyl-N-[(3S,4R)-4-ethoxyoxolan-3-yl]thiophene-3-carboxamide](/img/structure/B5455534.png)
![N-(1H-imidazol-2-ylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5455543.png)
![methyl (2E)-2-benzylidene-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5455548.png)

![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5455566.png)
![2-[(2-ADAMANTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5455569.png)

![(3S*,4S*)-1-(4-amino-2-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5455582.png)
![N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5455583.png)

![1-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}methanamine](/img/structure/B5455592.png)

![[4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate](/img/structure/B5455624.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methoxybenzamide](/img/structure/B5455630.png)
